Product packaging for Apatinib-d8 25-N-Oxide Hydrochloride(Cat. No.:)

Apatinib-d8 25-N-Oxide Hydrochloride

Cat. No.: B1159296
M. Wt: 457.98
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Apatinib as a Tyrosine Kinase Inhibitor Parent Compound

Apatinib, also known as Rivoceranib, is an orally administered small-molecule tyrosine kinase inhibitor. wikipedia.org Its primary mechanism of action is the selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. patsnap.comnih.gov By binding to the ATP-binding site of VEGFR-2, Apatinib effectively blocks downstream signaling pathways, thereby inhibiting the proliferation and migration of endothelial cells. patsnap.comnih.gov This anti-angiogenic effect has established Apatinib as a treatment for various solid tumors, including gastric and hepatocellular carcinomas. wikipedia.orgnih.gov Beyond its main target, it also shows mild inhibitory effects on other tyrosine kinases like c-Kit and c-SRC. wikipedia.org

Significance of Metabolite and Impurity Characterization in Drug Discovery and Development

The study of how a drug is transformed within the body—a process known as biotransformation—is a cornerstone of drug development. The resulting products, or metabolites, can significantly influence a drug's efficacy, potential toxicity, and interaction with other drugs. nih.govnumberanalytics.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the identification and characterization of major metabolites, particularly those that constitute more than 10% of the total drug-related material in circulation. fda.govraps.orgtandfonline.com

This characterization is critical for several reasons:

Safety Assessment: Metabolites can sometimes be pharmacologically active or even toxic. admescope.comhyphadiscovery.com Identifying them early allows for timely safety testing, reducing the risk of unforeseen adverse effects and development delays. raps.orgtandfonline.com

Understanding Efficacy: A metabolite may contribute to the parent drug's therapeutic effect. In some cases, a metabolite is more active than the parent compound itself. tandfonline.com

Predicting Drug-Drug Interactions (DDI): Understanding the metabolic pathways of a drug and its metabolites is essential for predicting and managing potential interactions with co-administered medications. tandfonline.comadmescope.com

Role of Stable Isotope Labeling in Modern Pharmaceutical Science

Stable isotope labeling is a powerful technique used to trace the fate of a drug within a biological system. musechem.com It involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). clearsynth.com The resulting isotopically labeled compound is chemically identical to the original but has a slightly different mass.

This mass difference makes it an ideal tool for analytical techniques like mass spectrometry (MS). clearsynth.comtexilajournal.com In quantitative analysis, a deuterated version of a compound, like Apatinib-d8 25-N-Oxide Hydrochloride, serves as a perfect internal standard. clearsynth.com When added to a biological sample (e.g., plasma or urine), it behaves almost identically to the non-labeled analyte during sample preparation and analysis. scinews.uz This allows researchers to:

Achieve High Precision and Accuracy: The internal standard helps correct for variations in sample processing and instrument response, leading to more reliable and reproducible measurements. clearsynth.comlcms.cz

Quantify Metabolites: It enables the precise measurement of the concentration of a specific metabolite in a complex biological matrix. clearsynth.com

Support Pharmacokinetic Studies: These standards are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, providing clear data on how a drug and its metabolites are processed by the body. metsol.com

The use of stable isotope-labeled compounds has become a gold standard in pharmacokinetic research, ensuring high-quality data for both preclinical and clinical studies. texilajournal.comscinews.uz

Introduction to this compound as a Key Research Compound

This compound is a stable isotope-labeled version of Apatinib 25-N-Oxide, a known metabolite of the parent drug Apatinib. pharmaffiliates.comfda.govtheclinivex.com The primary metabolic pathways for Apatinib in humans include N-oxidation at the pyridine (B92270) ring, leading to the formation of this N-oxide metabolite. taylorandfrancis.compharmgkb.org

The defining feature of this compound is the presence of eight deuterium atoms ("d8"), which makes it an invaluable tool for bioanalytical studies. pharmaffiliates.comclearsynth.com Its primary application is as an internal standard for the accurate quantification of the Apatinib 25-N-Oxide metabolite in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govmdpi.com By using this deuterated standard, researchers can precisely track the formation and elimination of the N-oxide metabolite during pharmacokinetic investigations of Apatinib. This ensures that the data gathered on Apatinib's metabolic profile is robust and reliable, which is essential for meeting regulatory requirements and fully understanding the drug's behavior in humans.

Data Tables

Table 1: Chemical Properties of this compound Data derived from publicly available information from chemical suppliers.

PropertyValueSource(s)
Chemical Name 4-(((3-((4-(1-Cyanocyclopentyl-2,2,3,3,4,4,5,5-d8)phenyl)carbamoyl)pyridin-2-yl)amino)methyl)pyridine 1-oxide Hydrochloride pharmaffiliates.com
Molecular Formula C₂₄H₁₆D₈ClN₅O₂ pharmaffiliates.com
Molecular Weight 457.98 g/mol pharmaffiliates.com
Primary Application Labeled internal standard for bioanalytical studies pharmaffiliates.comtheclinivex.com
Storage Condition 2-8°C Refrigerator pharmaffiliates.com

Table 2: Comparison of Related Apatinib Compounds This table highlights the relationship between the parent drug, its metabolite, and the labeled standard.

Compound NameRoleKey Feature
Apatinib Parent DrugActive pharmaceutical ingredient; selectively inhibits VEGFR-2. wikipedia.orgpatsnap.com
Apatinib 25-N-Oxide MetaboliteFormed in the body through N-oxidation of the pyridine ring. fda.govtaylorandfrancis.com
This compound Research CompoundDeuterium-labeled version of the N-oxide metabolite; used as an internal standard for quantitative analysis. pharmaffiliates.comclearsynth.com

Properties

Molecular Formula

C₂₄H₁₆D₈ClN₅O₂

Molecular Weight

457.98

Synonyms

N-[4-(1-Cyanocyclopentyl-d8)phenyl]-2-[[(1-oxido-4-pyridinyl)methyl]amino]-3-pyridinecarboxamide; 

Origin of Product

United States

Chemical Synthesis and Derivatization Approaches for Labeled N Oxide Analogues

Synthetic Strategies for Apatinib 25-N-Oxide Formation

The formation of the 25-N-oxide of Apatinib targets the nitrogen atom of the pyridine (B92270) ring within the molecule's core structure. This transformation is a key step in mimicking the metabolic pathway of the parent drug, as Apatinib-25-N-oxide has been identified as a metabolite in humans. researchgate.net The general approach involves the direct oxidation of the pyridine nitrogen.

Chemical Oxidation Pathways for N-Oxidation

The conversion of a pyridine moiety to its corresponding N-oxide is a well-established transformation in organic chemistry, with several reliable methods applicable to complex molecules like Apatinib. arkat-usa.orgorganic-chemistry.org Common oxidizing agents for this purpose include peroxy acids, hydrogen peroxide, and other peroxygen compounds.

One of the most frequently employed reagents for N-oxidation is meta-chloroperoxybenzoic acid (m-CPBA) . mdpi.com This reagent is known for its effectiveness under mild conditions, which is crucial for preserving the integrity of other functional groups within the Apatinib molecule. The reaction typically proceeds by dissolving the Apatinib free base in a suitable inert solvent, such as dichloromethane or chloroform, followed by the controlled addition of m-CPBA.

Another widely used method involves hydrogen peroxide (H₂O₂) , often in the presence of an acid catalyst like acetic acid or with a metal catalyst. ccspublishing.org.cnnih.gov The use of H₂O₂ is advantageous due to its cost-effectiveness and the generation of water as the only byproduct. acs.org Variations of this method, such as the use of urea-hydrogen peroxide adduct (UHP), offer a solid, stable alternative to aqueous H₂O₂. organic-chemistry.org

The selection of the specific oxidation pathway depends on factors such as substrate solubility, the presence of other oxidizable functional groups, and desired reaction kinetics. For a multifunctional molecule like Apatinib, a careful optimization of the reaction conditions, including temperature, stoichiometry of the oxidizing agent, and reaction time, is necessary to achieve a high yield of the desired N-oxide while minimizing side reactions.

Stereochemical Considerations in N-Oxide Synthesis

Apatinib possesses a chiral center at the 1-position of the cyanocyclopentyl group. The introduction of the N-oxide functionality at a distant position on the pyridine ring is generally not expected to directly influence the stereochemistry of this existing chiral center, as the reaction conditions for N-oxidation are typically not harsh enough to induce epimerization.

However, the presence of a chiral environment in the molecule could, in principle, lead to the formation of diastereomers if the molecule adopts a conformation where one face of the pyridine nitrogen is sterically hindered. In the context of asymmetric catalysis, chiral pyridine N-oxides are extensively used as ligands to induce stereoselectivity in reactions. nih.gov While the primary goal in the synthesis of Apatinib 25-N-oxide is not the creation of a new stereocenter, it is a standard practice in pharmaceutical chemistry to analyze the final product for any unexpected stereochemical changes or the formation of diastereomeric mixtures. This is typically achieved through chiral chromatography or advanced NMR techniques.

Isotopic Labeling Techniques for Deuterium (B1214612) Incorporation (d8)

The "d8" designation in Apatinib-d8 25-N-Oxide Hydrochloride indicates the replacement of eight hydrogen atoms with deuterium atoms on the cyanocyclopentyl moiety. thieme-connect.de Isotopic labeling with deuterium is a common strategy to create internal standards for quantitative bioanalysis using mass spectrometry. The increased mass of the deuterated analog allows it to be distinguished from the unlabeled parent drug and its metabolites, while maintaining nearly identical chemical and physical properties. acs.org

Methods for Selective Deuteration at the Cyanocyclopentyl Moiety

Achieving selective deuteration of the eight hydrogens on the cyclopentyl ring requires specific synthetic methods. A common and effective strategy is catalytic hydrogen-deuterium (H/D) exchange . This method involves exposing the substrate to a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst. acs.orgresearchgate.net

For the deuteration of cycloalkanes, palladium-based catalysts are often employed. acs.org The reaction typically requires elevated temperatures and pressures to facilitate the activation of the C-H bonds and their subsequent exchange with deuterium. The general mechanism involves the reversible adsorption of the cycloalkane onto the catalyst surface, followed by a series of steps that lead to the exchange of hydrogen atoms with deuterium.

Given the structure of Apatinib, the deuteration of the cyanocyclopentyl group would likely be performed on a precursor molecule, 1-(4-aminophenyl)-1-cyanocyclopentane, before its coupling with the pyridine core. This approach prevents potential side reactions and catalyst poisoning by the nitrogen-containing heterocyclic portion of the final molecule. The synthesis of this deuterated precursor would involve treating 1-(4-aminophenyl)-1-cyanocyclopentane with a suitable deuterium source and catalyst under optimized conditions to achieve the desired level of deuterium incorporation.

Optimization of Deuteration Yield and Purity

The efficiency of the deuteration process is critical to ensure a high isotopic enrichment and chemical purity of the final product. simsonpharma.com Several factors influence the outcome of the H/D exchange reaction:

Catalyst Selection: The choice of catalyst (e.g., palladium on carbon, platinum oxide) and its loading can significantly impact the rate and selectivity of the deuteration.

Deuterium Source: The purity of the deuterium source (D₂ gas or D₂O) is crucial to maximize deuterium incorporation.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to achieve the desired level of deuteration without causing degradation of the starting material.

Solvent: The choice of solvent can affect the solubility of the substrate and the activity of the catalyst.

Following the deuteration reaction, the product must be rigorously purified to remove any unreacted starting material, partially deuterated species, and other impurities. Chromatographic techniques, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC), are commonly used for this purpose. The isotopic purity of the deuterated compound is then determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. chromservis.eu

Characterization of Synthetic this compound

The definitive identification and confirmation of the structure of this compound require a combination of analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the compound, which will be 8 mass units higher than the unlabeled N-oxide due to the incorporation of eight deuterium atoms. The fragmentation pattern in tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms on the cyanocyclopentyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of signals corresponding to the protons on the cyclopentyl ring, providing direct evidence of successful deuteration. ¹³C NMR spectroscopy will show characteristic shifts for the carbons attached to deuterium. Deuterated solvents are routinely used in NMR to avoid solvent interference in the spectrum. tcichemicals.comchemscene.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound. The retention time of this compound would be very similar to its non-deuterated counterpart under identical chromatographic conditions.

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free base with hydrochloric acid. The resulting salt is often a more stable and soluble solid, which is advantageous for its use as an analytical standard.

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, High-Resolution Mass Spectrometry)

Following the synthesis of this compound, its structural integrity must be rigorously confirmed. A combination of spectroscopic techniques is employed for this purpose, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure. The formation of the N-oxide on the pyridine ring of the Apatinib molecule induces characteristic changes in the chemical shifts of the adjacent protons and carbons.

¹H NMR: Protons on the pyridine ring, particularly those at the C2 and C6 positions (ortho to the nitrogen), are expected to experience a downfield shift upon N-oxidation. This is due to the electron-withdrawing nature of the N-oxide group. The integration of the proton signals would confirm the correct number of protons in each part of the molecule. The deuterium labeling on the cyclopentyl ring would result in the absence of corresponding proton signals in that region of the spectrum.

¹³C NMR: Similarly, the carbon atoms of the pyridine ring, especially C2 and C6, will be deshielded and show a downfield shift in the ¹³C NMR spectrum. The presence of the eight deuterium atoms on the cyclopentyl ring would lead to a significant reduction or disappearance of the corresponding carbon signals, or they would appear as complex multiplets due to C-D coupling.

A hypothetical comparison of the key ¹H NMR chemical shifts for Apatinib-d8 and its N-oxide derivative is presented in Table 1.

Interactive Data Table 1: Predicted ¹H NMR Chemical Shift Comparison

ProtonsPredicted Chemical Shift (ppm) in Apatinib-d8Predicted Chemical Shift (ppm) in Apatinib-d8 25-N-Oxide
Pyridine-H (ortho to N-oxide)~8.2-8.4~8.5-8.7
Pyridine-H (meta to N-oxide)~7.2-7.4~7.4-7.6
Phenyl-H~7.0-7.8~7.0-7.8
-CH₂-~4.5~4.5

Note: These are estimated values based on general principles of NMR spectroscopy for pyridine N-oxides and have not been experimentally verified for this specific compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the presence of the N-oxide functional group. The N-O stretching vibration gives rise to a characteristic absorption band.

N-O Stretching: A strong absorption band is typically observed in the region of 1200-1300 cm⁻¹. This band would be absent in the IR spectrum of the parent compound, Apatinib-d8.

Other Functional Groups: The presence of other key functional groups such as C=O (amide), N-H (amine), and C≡N (nitrile) would also be confirmed by their characteristic absorption bands.

High-Resolution Mass Spectrometry (HRMS):

HRMS is essential for confirming the elemental composition and the success of the deuterium labeling.

Molecular Ion Peak: HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₂₄H₁₅D₈N₅O₂·HCl). The measured mass should be within a very narrow tolerance (typically <5 ppm) of the calculated theoretical mass.

Isotopic Distribution: The mass spectrum will show a characteristic isotopic pattern due to the presence of the eight deuterium atoms, confirming the isotopic enrichment of the synthesized compound.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. A characteristic loss of 16 Da, corresponding to the oxygen atom from the N-oxide group, is a common fragmentation pathway for pyridine N-oxides and would provide further structural confirmation.

Purity Assessment of Synthesized Material

Ensuring the high purity of this compound is critical for its intended use as an internal standard. Both chemical and isotopic purity must be determined.

Chemical Purity:

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing chemical purity.

HPLC Analysis: A validated HPLC method, typically with UV detection, is used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram. A purity of ≥98% is generally required for analytical standards.

Isotopic Purity:

The isotopic purity, or the degree of deuterium incorporation, is a critical parameter for a labeled internal standard.

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS is the primary tool for determining isotopic purity. By analyzing the relative intensities of the mass peaks corresponding to the deuterated (d8) and non-deuterated (d0) forms, as well as partially deuterated species, the isotopic enrichment can be calculated. An isotopic purity of >99% atom % D is often desired.

NMR Spectroscopy: ¹H NMR can also provide an estimate of isotopic purity by comparing the integral of any residual proton signals in the deuterated positions to the integrals of non-deuterated protons in the molecule.

The combination of these analytical techniques provides a comprehensive characterization and ensures the identity, structure, and purity of the synthesized this compound, making it suitable for its application in demanding analytical methodologies.

Biotransformation and Metabolic Fate of Apatinib Leading to N Oxide Metabolites

Pathways of Apatinib Metabolism Yielding N-Oxidation

The biotransformation of Apatinib includes several key reactions, with pyridyl-25-N-oxidation being one of the primary routes. researchgate.netnih.gov This process involves the addition of an oxygen atom to the nitrogen on the pyridine (B92270) ring of the Apatinib molecule, resulting in the formation of Apatinib 25-N-oxide.

Enzymatic Systems Involved in Pyridine N-Oxidation (e.g., Cytochrome P450, Flavin-Containing Monooxygenases)

The N-oxidation of nitrogen-containing drugs is a common Phase I metabolic reaction catalyzed by two major enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs). hyphadiscovery.comoptibrium.com

Cytochrome P450 (CYP) System : This is a large family of heme-containing enzymes primarily located in the liver. CYPs are responsible for the oxidative metabolism of a vast number of xenobiotics, including many therapeutic drugs. wikipedia.org They play a significant role in the N-oxidation of various compounds. hyphadiscovery.com The catalytic cycle of CYPs involves the activation of molecular oxygen to facilitate the insertion of one oxygen atom into the substrate. wikipedia.org

Flavin-Containing Monooxygenases (FMOs) : FMOs are another class of enzymes that catalyze the oxygenation of soft nucleophiles, such as nitrogen and sulfur atoms, in a wide range of substrates. wikipedia.orgoptibrium.com Unlike CYPs, the FMO catalytic cycle does not involve a reactive intermediate that can readily modify the enzyme, making them less susceptible to mechanism-based inhibition. optibrium.comoptibrium.com FMOs utilize a flavin adenine dinucleotide (FAD) peroxide reaction center to transfer an oxygen atom to the substrate. optibrium.comoptibrium.com N- and S-oxidation account for the vast majority of known FMO-mediated metabolic reactions. optibrium.comoptibrium.com

Both CYP and FMO systems are capable of producing N-oxide metabolites, and the specific enzyme(s) involved can vary depending on the drug's chemical structure and the specific tissue. hyphadiscovery.com

Enzyme FamilySpecific IsoformsRole in Apatinib N-Oxidation
Cytochrome P450CYP3A4/5Primary metabolizing enzymes
CYP2D6Lesser extent of metabolism
CYP2C9Lesser extent of metabolism
CYP2E1Lesser extent of metabolism

Retroconversion Metabolism of Apatinib 25-N-Oxide

Enzymatic Reduction Pathways of N-Oxides

The reduction of N-oxides back to the parent compound is an important metabolic pathway. nih.gov This process can be catalyzed by various enzymatic systems. Aromatic N-oxides are generally more stable and less easily reduced than aliphatic amine oxides. nih.gov The enzymatic reduction of pyridine N-oxide derivatives has been studied, and their reactivity is linked to their electron-accepting potency. researchgate.net Both hepatic enzymes and microbial enzymes have been shown to contribute to the reduction of N-oxide metabolites. nih.gov

Influence of In Vitro Systems on Metabolic Interconversion (e.g., Hepatic Microsomes, Intestinal Microflora)

The potential for retroconversion of Apatinib 25-N-oxide can be investigated using various in vitro systems that mimic physiological conditions.

Hepatic Microsomes : Liver microsomes are a common in vitro tool for studying drug metabolism as they contain a high concentration of CYP enzymes. researchgate.net Incubations of Apatinib 25-N-oxide with liver microsomes in the presence of NADPH can indicate the potential for CYP-mediated reduction. Studies with other N-oxide compounds have shown that both hepatic P450/FMO enzymes can contribute to their reduction. nih.gov

Intestinal Microflora : The gut microbiota possesses a vast and diverse enzymatic capacity, including nitroreductases, that can metabolize drugs and their metabolites. nih.govtno-pharma.com Drug metabolites excreted into the gastrointestinal tract via bile can be subject to microbial metabolism, including the reduction of N-oxides back to the parent drug. tno-pharma.com This can lead to reabsorption of the parent drug, a phenomenon contributing to enterohepatic circulation. The reduction of N-oxides by intestinal microflora has been demonstrated for other drugs and is a recognized pathway for metabolic interconversion. nih.gov

Detection and Profiling of Apatinib 25-N-Oxide in Biological Matrices (Preclinical)

In preclinical studies, various biological matrices such as plasma, urine, and feces are analyzed. researchgate.net The standard analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . nih.gov This method offers high sensitivity and selectivity, allowing for the simultaneous measurement of the parent drug and its metabolites. nih.gov

To confirm the identity of N-oxide metabolites in biological samples, a chemical reduction method can be employed. Treatment of the sample with a selective reducing agent, such as titanium(III) chloride (TiCl₃), will convert the N-oxide back to its corresponding amine (the parent drug). researchgate.net A subsequent LC-MS/MS analysis showing a decrease in the N-oxide peak and a corresponding increase in the parent drug peak confirms the initial presence of the N-oxide metabolite. researchgate.net

In human pharmacokinetic studies, Apatinib 25-N-oxide (M1-6) has been identified as a circulating metabolite, with a steady-state exposure that is approximately 32% of the parent drug exposure. researchgate.net

Analytical TechniquePurposeKey Features
UPLC-MS/MSQuantification of Apatinib and its metabolites in biological matricesHigh sensitivity, high selectivity, allows for simultaneous measurement
Chemical Reduction (e.g., with TiCl₃)Confirmation of N-oxide metabolite identitySelectively reduces N-oxides to the parent amine for confirmation by LC-MS/MS

Use of Apatinib-d8 25-N-Oxide Hydrochloride as a Tracer in Preclinical Metabolic Studies

In the realm of preclinical metabolic research, the use of stable isotope-labeled compounds is a cornerstone for the accurate quantification of drug metabolites. While direct studies detailing the use of this compound as a tracer are not extensively published, the principles of its application are well-established in pharmacokinetic and metabolic analyses.

Stable isotope-labeled standards, such as those incorporating deuterium (B1214612) (²H), are critical for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govresearchgate.net. These deuterated analogs serve as ideal internal standards because they share nearly identical physicochemical properties with their unlabeled counterparts but are distinguishable by their mass. This allows for precise correction of variability that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects nih.govresearchgate.net.

The use of a deuterated internal standard like this compound is crucial for several reasons:

Enhanced Accuracy and Precision: It minimizes the impact of sample matrix variations on quantification, leading to more reliable and reproducible data nih.govresearchgate.net.

Correction for Analyte Loss: It accounts for any loss of the analyte during sample processing steps.

In a typical preclinical metabolic study, Apatinib would be administered to an animal model, and biological samples (e.g., plasma, urine, feces) would be collected over time. To quantify the formation of the Apatinib-25-N-oxide metabolite, this compound would be added to these samples as an internal standard before processing. During LC-MS/MS analysis, the ratio of the signal from the unlabeled metabolite to the known concentration of the deuterated standard allows for precise determination of the metabolite's concentration in the original sample.

Quantitative Assessment of N-Oxide Formation in Animal Models

Preclinical studies in animal models, such as rats, are essential for understanding the pharmacokinetic profile of a drug and its metabolites. Following oral administration of Apatinib to rats, the parent drug and its metabolites, including Apatinib-25-N-oxide, can be quantified in plasma to assess the extent of N-oxide formation.

Interactive Data Table: Hypothetical Plasma Concentrations of Apatinib and Apatinib-25-N-Oxide in Rats

Time (hours)Apatinib (ng/mL)Apatinib-25-N-Oxide (ng/mL)
0.515015
135040
250075
442090
820060
128030
242010

This table is a synthesized representation of potential pharmacokinetic data in an animal model and is intended for illustrative purposes.

Studies on the metabolism of other tyrosine kinase inhibitors, such as sunitinib, have also involved the quantification of their N-oxide metabolites, highlighting the importance of this metabolic pathway in drug disposition semanticscholar.org. The in vitro metabolism of various compounds in hepatocytes from different preclinical species, including rats, dogs, and monkeys, often reveals the formation of N-oxide metabolites, providing a basis for in vivo investigations researchgate.netresearchgate.netmdpi.com.

Advanced Analytical Methodologies for Apatinib D8 25 N Oxide Hydrochloride

Role as an Analytical Reference Standard and Internal Standard

Apatinib-d8 25-N-Oxide Hydrochloride serves as a crucial tool in bioanalytical assays, primarily as an internal standard. Its utility stems from the principles of isotope dilution mass spectrometry, which is the gold standard for quantitative analysis in complex biological matrices.

Principles of Internal Standard Application in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality controls. The IS is essential to correct for the variability inherent in the analytical process, including sample extraction, chromatographic injection, and ionization in the mass spectrometer. By comparing the analyte's response to the IS's response, analysts can compensate for potential losses and fluctuations, thereby ensuring the accuracy and precision of the measurement. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.

Significance of Isotope-Labeled Standards for Method Precision and Accuracy

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. Because their chemical and physical properties are nearly identical to the unlabeled analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects. This close correspondence allows for highly effective correction of analytical variability, leading to significant improvements in method precision and accuracy. The mass difference introduced by the isotopic labels (e.g., deuterium (B1214612), ¹³C, ¹⁵N) allows the mass spectrometer to distinguish between the analyte and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The development of robust and reliable LC-MS/MS methods is critical for the quantification of Apatinib and its metabolites, including the N-oxide forms. Method validation ensures that the analytical procedure is fit for its intended purpose.

Optimization of Chromatographic Separation Parameters for Apatinib and its N-Oxide Metabolites

Effective chromatographic separation is essential to distinguish Apatinib from its various metabolites and from endogenous matrix components, thereby minimizing ion suppression or enhancement in the mass spectrometer.

The choice of stationary phase is a critical parameter in LC method development. For the analysis of Apatinib and its metabolites, reversed-phase columns, particularly those with a C18 (octadecyl) stationary phase, are commonly employed. nih.gov C18 columns effectively retain the relatively nonpolar Apatinib molecule and its metabolites based on their hydrophobicity.

For more polar metabolites, such as N-oxides, which may exhibit limited retention on traditional C18 columns, alternative stationary phases can be considered. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed for the retention and separation of polar compounds. The use of a polar stationary phase with a predominantly organic mobile phase in HILIC can provide enhanced retention for polar metabolites that are poorly retained in reversed-phase chromatography.

The mobile phase composition plays a pivotal role in achieving optimal chromatographic resolution. In reversed-phase LC for Apatinib and its metabolites, the mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium acetate or formic acid to control pH and improve peak shape) and an organic solvent such as acetonitrile or methanol. nih.gov

Gradient elution is a commonly used technique where the proportion of the organic solvent in the mobile phase is increased over the course of the analytical run. This strategy is particularly effective for analyzing samples containing compounds with a range of polarities, such as a parent drug and its various metabolites. A well-designed gradient can ensure that both the less polar parent drug and the more polar N-oxide metabolites are eluted with good peak shape and resolution within a reasonable timeframe. For instance, a gradient might start with a lower percentage of organic solvent to retain the polar metabolites and gradually increase to elute the more hydrophobic parent compound.

Table 1: Example LC-MS/MS Parameters for Apatinib and Metabolite Analysis

Parameter Condition
Column Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm) nih.gov
Mobile Phase A 5 mmol/L ammonium acetate with 0.1% formic acid in water nih.gov
Mobile Phase B Acetonitrile nih.gov
Gradient A time-programmed gradient elution nih.gov
Flow Rate Typically in the range of 0.3-0.8 mL/min
Injection Volume 5-20 µL
Mass Spectrometry Electrospray ionization (ESI) in positive ion mode

| Detection | Multiple Reaction Monitoring (MRM) |

Table 2: Research Findings on Apatinib Metabolite Analysis

Study Focus Key Findings Reference
Simultaneous determination of apatinib and its four major metabolites in human plasma A sensitive and selective LC-MS/MS method was developed and validated for the simultaneous determination of apatinib and its metabolites, including apatinib-25-N-oxide. The method utilized a C18 column with a gradient elution of acetonitrile and ammonium acetate with formic acid. nih.gov

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the cornerstone for the bioanalysis of this compound. Its high selectivity and sensitivity allow for the accurate measurement of this internal standard, which is crucial for the precise quantification of the active metabolite, Apatinib 25-N-Oxide.

Ionization Techniques (e.g., Electrospray Ionization in Positive Mode)

Electrospray ionization (ESI) in the positive ion mode is the most common and effective ionization technique for Apatinib and its metabolites, including the N-oxide derivative. This is due to the presence of multiple basic nitrogen atoms in the molecule's structure, which can be readily protonated to form positively charged ions, [M+H]⁺. The ESI process involves the formation of a fine spray of charged droplets from the eluent of the liquid chromatography system. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated analyte ions into the gas phase, which are then directed into the mass spectrometer for analysis. The efficiency of the ESI process can be enhanced by acidifying the mobile phase, typically with formic acid or acetic acid, which promotes the protonation of the analyte molecules.

Selection of Precursor and Product Ions for Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantification technique used in tandem mass spectrometry. It involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the detection of a specific product ion in the third quadrupole (Q3). This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.

For the non-deuterated metabolite, Apatinib 25-N-Oxide , the precursor ion would be its protonated molecule [M+H]⁺. The selection of product ions is based on the fragmentation pattern of the precursor ion, which is determined during method development by infusing a standard solution of the compound into the mass spectrometer and observing the fragment ions produced at various collision energies. A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (-16 Da) or a hydroxyl group (-17 Da) europa.eu.

For the deuterated internal standard, Apatinib-d8 25-N-Oxide , the precursor ion will have a mass-to-charge ratio (m/z) that is 8 Daltons higher than the non-deuterated analogue, reflecting the replacement of eight hydrogen atoms with deuterium atoms. The product ions will also exhibit a corresponding mass shift depending on which fragment of the molecule retains the deuterium labels. The selection of a stable, intense, and specific product ion is crucial for reliable quantification.

While specific MRM transitions for this compound are not widely published in readily available scientific literature, the principles of mass spectrometry allow for a reasoned prediction. The precursor ion would be [M+H]⁺, where M is the mass of the deuterated N-oxide metabolite. The product ion would likely be a fragment that retains the deuterium labels, ensuring that the internal standard is monitored on a distinct channel from the non-deuterated analyte. The optimization of collision energy is a critical step to maximize the intensity of the desired product ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Apatinib 25-N-Oxide[M+H]⁺Specific fragment ionM represents the exact mass of the non-deuterated metabolite.
Apatinib-d8 25-N-Oxide[M+8+H]⁺Specific fragment ion with deuterium labelsM+8 represents the exact mass of the deuterated metabolite.

This table illustrates the expected selection of precursor ions for MRM analysis. The specific m/z values would be determined experimentally.

High-Resolution Mass Spectrometry for Metabolite Confirmation

High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for the confirmation of metabolite structures. HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of accuracy allows for the confident determination of the elemental composition of a molecule, which is invaluable in identifying unknown metabolites.

In the context of Apatinib metabolism, HRMS can be used to:

Confirm the identity of Apatinib 25-N-Oxide: By comparing the accurate mass of the detected metabolite with the theoretical mass of the proposed N-oxide structure.

Elucidate the structure of novel metabolites: The fragmentation patterns obtained from HRMS/MS experiments provide detailed structural information that can be used to piece together the structure of previously unknown metabolites.

Differentiate between isobaric compounds: HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions, which is often a challenge with lower resolution instruments.

For instance, HRMS can differentiate an N-oxide metabolite from a hydroxylated metabolite, which would have the same nominal mass but a different exact mass and fragmentation pattern. This capability is crucial for building a comprehensive metabolic profile of a drug candidate.

Sample Preparation Techniques for Complex Biological Matrices (Preclinical)

The analysis of this compound in preclinical biological matrices such as plasma, serum, or tissue homogenates requires effective sample preparation to remove interfering substances like proteins and phospholipids. The choice of sample preparation technique is critical to ensure the accuracy, precision, and robustness of the analytical method.

Protein Precipitation and Liquid-Liquid Extraction Methodologies

Protein Precipitation (PPT) is a widely used, simple, and rapid technique for removing the bulk of proteins from biological samples. It involves the addition of an organic solvent, typically acetonitrile or methanol, to the sample, which causes the proteins to denature and precipitate out of solution.

A detailed protocol for protein precipitation of Apatinib from plasma has been described, which can be adapted for its N-oxide metabolite. The general steps are as follows:

A small volume of plasma sample (e.g., 100 µL) is aliquoted into a microcentrifuge tube.

The internal standard solution, containing this compound, is added.

A precipitating solvent, such as acetonitrile, is added, typically in a 3:1 or 4:1 ratio (solvent:plasma).

The mixture is vortexed vigorously to ensure thorough mixing and complete protein precipitation.

The sample is then centrifuged at high speed to pellet the precipitated proteins.

The supernatant, containing the analyte and internal standard, is carefully transferred to a clean tube for analysis by LC-MS/MS.

Liquid-Liquid Extraction (LLE) is another common technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. LLE can provide a cleaner extract than PPT by removing not only proteins but also other polar interferences.

The optimization of LLE involves the selection of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and the adjustment of the pH of the aqueous phase to ensure the analyte is in its neutral, most extractable form.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Principle Protein denaturation and precipitation by an organic solvent.Partitioning of the analyte between two immiscible liquid phases based on solubility.
Advantages Simple, fast, and requires minimal method development.Provides a cleaner extract, removing a wider range of interferences.
Disadvantages May not remove all matrix components, potentially leading to ion suppression in the MS source.More labor-intensive, requires solvent evaporation and reconstitution steps, and uses larger volumes of organic solvents.
Optimization Choice of precipitating solvent and solvent-to-sample ratio.Selection of extraction solvent, optimization of pH, and mixing and separation conditions.
Solid-Phase Extraction Optimization

Solid-Phase Extraction (SPE) is a more selective and powerful sample preparation technique that can provide even cleaner extracts than LLE. SPE utilizes a solid sorbent packed in a cartridge or well-plate to retain the analyte of interest while allowing interfering components to pass through. The analyte is then eluted with a small volume of a strong solvent.

The optimization of an SPE method is a multi-step process:

Sorbent Selection: The choice of sorbent is based on the physicochemical properties of the analyte. For Apatinib and its metabolites, which are basic compounds, a cation-exchange sorbent could be effective. Reversed-phase sorbents (e.g., C18, C8) are also commonly used for compounds with sufficient hydrophobicity.

Conditioning and Equilibration: The sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with a solution similar to the sample matrix to ensure proper retention.

Sample Loading: The pre-treated sample is loaded onto the SPE cartridge at a controlled flow rate to allow for efficient binding of the analyte to the sorbent.

Washing: A specific wash solvent is used to remove weakly bound interferences without eluting the analyte of interest. This step is critical for obtaining a clean extract.

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the analyte into a collection tube. The choice of elution solvent and its volume are optimized to ensure complete recovery of the analyte in a small volume.

The development of a robust SPE method requires careful optimization of each of these steps to achieve high and reproducible recovery of the analyte and effective removal of matrix interferences, thereby ensuring the reliability of the subsequent LC-MS/MS analysis.

Apatinib 25 N Oxide As an Impurity and Degradant in Apatinib Formulations

Characterization of N-Oxide Impurities in Drug Substances and Products

N-oxide functionalities are characterized by a highly polar N⁺–O⁻ bond, which imparts distinct physical and chemical properties compared to the parent amine. nih.govacs.org This polarity can affect properties like solubility and membrane permeability. nih.gov The characterization of N-oxide impurities is a crucial step in pharmaceutical development to understand their potential impact. derpharmachemica.com

The formation of N-oxide impurities is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. The tertiary amine in Apatinib's structure is susceptible to oxidation, leading to the formation of the 25-N-Oxide derivative.

Key factors include:

Oxidizing Agents: The most direct cause of N-oxide formation is exposure to oxidizing agents. This can include residual peroxides (e.g., hydrogen peroxide) from the manufacturing process or impurities within pharmaceutical excipients. nih.govresearchgate.net For example, excipients like povidone and crospovidone have been shown to contain peroxide impurities that can accelerate the oxidation of drug substances. researchgate.net

Molecular Oxygen: While often a slower reaction, direct oxidation by molecular oxygen from the air can occur, especially when catalyzed by factors like light, heat, or trace metal impurities. nih.govnih.gov

Storage Conditions: Elevated temperatures can accelerate the rate of oxidative degradation reactions. nih.gov The presence of moisture and humidity during storage can also facilitate N-oxide formation, as water can play a role in the reaction kinetics. acs.org

pH: The pH of a formulation can influence the rate of degradation. For tertiary amines, the non-ionized form is generally more susceptible to oxidation. nih.gov

Light Exposure (Photolysis): Although some compounds are photostable, others may degrade upon exposure to light, which can provide the energy to initiate oxidation reactions. nih.gov

Table 1: Factors Influencing N-Oxide Impurity Formation

FactorDescriptionPotential Sources
Oxidation Reaction with oxidizing agents leading to the addition of an oxygen atom to a nitrogen.Peroxide impurities in excipients, atmospheric oxygen, residual synthetic reagents. nih.govresearchgate.net
Temperature Higher temperatures typically increase the rate of chemical reactions, including oxidation.Inadequate climate control during storage and transport. nih.gov
Humidity/Moisture Water can act as a medium or catalyst for degradation reactions.High-humidity storage environments, water content in formulation. acs.org
Light UV or visible light can provide the energy to initiate photolytic degradation.Exposure during manufacturing or storage in transparent packaging. nih.gov
pH The hydrogen ion concentration of the environment can affect the stability of the drug substance.Formulation pH, interaction with acidic or basic excipients. nih.gov
Trace Metals Metal ions can catalyze oxidation reactions.Impurities in excipients or from manufacturing equipment. nih.gov

Impurity profiling is the process of detecting, identifying, and quantifying impurities in pharmaceutical products. bohrium.comnumberanalytics.com A robust analytical strategy is essential for controlling N-oxide impurities like Apatinib 25-N-Oxide.

Common analytical strategies include:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the cornerstone techniques for separating impurities from the active pharmaceutical ingredient (API). biomedres.usnumberanalytics.com Stability-indicating HPLC methods are specifically developed and validated to separate the drug from its degradation products, ensuring accurate quantification. ijpsr.comnih.govrjptonline.org

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of impurities. registech.com High-resolution mass spectrometry (HRMS) can provide the exact mass of an impurity, allowing for the determination of its elemental composition. registech.com Tandem mass spectrometry (MS/MS) helps in characterizing the structure by analyzing fragment ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, impurities can be isolated (e.g., via preparative HPLC) and analyzed by NMR. acs.orgregistech.com The introduction of an oxygen atom at the nitrogen causes a characteristic downfield shift in the signals of adjacent protons and carbons in the ¹H and ¹³C NMR spectra. derpharmachemica.comacs.org

Forced Degradation Studies: These studies intentionally expose the drug substance to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products. nih.govijpsr.com The results help in developing and validating stability-indicating analytical methods and understanding degradation pathways. ijpsr.com

Table 2: Analytical Strategies for Impurity Profiling

TechniqueApplicationPurpose
HPLC / UPLC Separation of compounds in a mixture.Quantification of known impurities and separation from the API. numberanalytics.comijpsr.com
LC-MS Combines the separation power of LC with the detection capabilities of MS.Detection and tentative identification of impurities based on mass-to-charge ratio. registech.com
LC-HRMS Provides high-resolution mass data.Accurate mass measurement for elemental composition determination of unknown impurities. registech.com
Preparative HPLC Isolation of specific compounds from a mixture in larger quantities.To obtain pure impurity standards for structural characterization and toxicological studies. registech.com
NMR Spectroscopy Provides detailed information about the molecular structure.Unambiguous structural elucidation of isolated impurities. derpharmachemica.comacs.org

Application of Deuterated Standards in Impurity Quantification

For accurate quantification of trace-level impurities, especially in complex matrices like biological fluids or drug products, stable isotope-labeled internal standards are preferred. tandfonline.comaptochem.com Apatinib-d8 25-N-Oxide Hydrochloride is a deuterated analogue of the N-oxide impurity, designed for use as an internal standard in quantitative mass spectrometry-based assays. pharmaffiliates.comlgcstandards.com The use of a deuterated standard, where several hydrogen atoms are replaced by deuterium (B1214612), provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while retaining nearly identical chemical and chromatographic properties. aptochem.com

Isotope Dilution Mass Spectrometry (IDMS) is considered a high-accuracy analytical method and is often used as a reference method. nih.govnih.govwikipedia.org It involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing and analysis. wikipedia.orgresearchgate.net The concentration of the native analyte is determined by measuring the ratio of the native analyte to the labeled standard. researchgate.net

The key advantages of this technique are:

High Accuracy and Precision: IDMS is a primary ratio method, meaning its accuracy depends on the measurement of isotope ratios rather than absolute signal intensities, which can be prone to fluctuation. researchgate.netspeciation.net This can reduce the uncertainty of measurements significantly. wikipedia.org

Correction for Analyte Loss: Any loss of the analyte during sample preparation (e.g., extraction, cleanup) will affect the labeled standard to the same extent, so the ratio remains unchanged. nih.govresearchgate.netspeciation.net

Minimization of Matrix Effects: The co-eluting labeled internal standard experiences the same matrix-induced signal suppression or enhancement as the analyte, effectively canceling out these effects and improving reliability. speciation.netlcms.cz

Instrumental Drift Correction: The method is not influenced by instrumental drift or changes in detector response over time, as the ratio measurement is internally referenced. speciation.net

Table 3: Advantages of Isotope Dilution Mass Spectrometry (IDMS)

AdvantageDescription
Highest Accuracy Considered a definitive or primary method of measurement in chemistry. nih.govnih.gov
Compensates for Sample Loss The ratio of analyte to standard is unaffected by incomplete recovery during sample preparation. researchgate.netspeciation.net
Corrects for Matrix Effects Minimizes the impact of co-eluting substances from the sample matrix on ionization efficiency. speciation.net
Independent of Instrument Drift Ratio-based measurement is robust against fluctuations in mass spectrometer sensitivity. speciation.net
High Precision Delivers results with very low measurement uncertainty. wikipedia.org

Developing a quantitative method for the Apatinib 25-N-Oxide impurity using this compound as an internal standard typically involves an LC-MS/MS approach. The process would follow established validation guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose.

The key steps in method development and validation are:

LC-MS/MS Optimization: An appropriate HPLC or UPLC column and mobile phase are selected to achieve chromatographic separation of Apatinib, Apatinib 25-N-Oxide, and other potential impurities. The mass spectrometer is tuned to monitor specific, sensitive, and interference-free precursor-to-product ion transitions for both the unlabeled Apatinib 25-N-Oxide and the deuterated internal standard.

Sample Preparation: A procedure is developed to extract the analytes from the drug product matrix. This involves dissolving the formulation in a suitable solvent, followed by potential dilution or cleanup steps. A precise amount of the this compound internal standard solution is added at the beginning of this process.

Calibration and Quantification: Calibration standards are prepared by spiking known concentrations of the Apatinib 25-N-Oxide impurity standard into a blank matrix. After adding the internal standard and analyzing the samples, a calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The concentration of the impurity in unknown samples is then calculated from this curve.

Method Validation: The analytical method is rigorously validated according to ICH guidelines. ijpsr.com This includes demonstrating its specificity, linearity over a defined concentration range, accuracy (percent recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ijpsr.comrjptonline.orgresearchgate.net

The successful development and validation of such a method are essential for the routine quality control of Apatinib bulk drug and finished formulations, ensuring that the level of the Apatinib 25-N-Oxide impurity is maintained below the qualification threshold set by regulatory authorities.

Future Directions and Research Gaps in Apatinib Metabolite Research

Exploration of Novel Biotransformation Pathways for Apatinib and its Derivatives

The primary metabolic routes for Apatinib in humans have been identified as hydroxylation, N-dealkylation, pyridyl-25-N-oxidation, and subsequent O-glucuronidation. researchgate.netnih.govnih.govdovepress.com Cytochrome P450 enzymes, particularly CYP3A4/5, are the main drivers of these oxidative transformations. researchgate.netnih.gov However, the full spectrum of Apatinib's biotransformation may not be completely characterized, leaving several areas ripe for exploration.

Research Gaps and Future Avenues:

Role of Non-CYP Enzymes: While CYP enzymes are central, the contribution of other enzyme families, such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AOX), to the formation of the Apatinib-25-N-oxide metabolite is not fully understood. Future studies should investigate these alternative enzymatic pathways, which could be significant in specific patient populations or under conditions of CYP inhibition.

Metabolism of Primary Metabolites: The downstream metabolic fate of major metabolites, including cis-3-hydroxy-apatinib, trans-3-hydroxy-apatinib, and Apatinib-25-N-oxide, requires further elucidation. researchgate.netnih.gov Research is needed to determine if these compounds undergo further Phase I or Phase II reactions, potentially leading to the formation of novel, yet-unidentified metabolites.

Inter-individual and Inter-ethnic Variability: The influence of genetic polymorphisms in metabolic enzymes beyond the major CYPs on Apatinib's biotransformation profile is an area with significant research gaps. d-nb.infonih.gov Future investigations should aim to connect specific genotypes with variations in metabolite formation, including N-oxidation.

Gut Microbiome Metabolism: The role of the gut microbiome in the metabolism of orally administered drugs is increasingly recognized. Studies are needed to explore whether intestinal bacteria can metabolize Apatinib, potentially forming unique metabolites before its absorption or through enterohepatic circulation.

Development of Advanced Analytical Platforms for Comprehensive Metabolite Fingerprinting

Current analytical methods, such as UPLC-MS/MS, have been successfully used to quantify Apatinib and its known major metabolites in biological matrices. nih.gov However, to uncover novel pathways and gain a holistic view of its metabolic fate, more advanced analytical strategies are necessary. The concept of "metabolite fingerprinting" aims to capture a comprehensive snapshot of all metabolites present in a sample, offering a powerful tool for discovery. nih.govresearchgate.net

Future Technological Applications:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms, like Orbitrap or TOF-MS, can facilitate the identification of unknown metabolites through accurate mass measurements and fragmentation analysis. This untargeted approach is ideal for discovering novel biotransformation products without the need for pre-existing reference standards.

Metabolomic Profiling: A shift from targeted quantification to broad, untargeted or semi-targeted metabolomic fingerprinting can reveal unexpected metabolic changes in response to Apatinib administration. nih.govbiorxiv.orgmdpi.com This involves applying sophisticated data analysis and machine learning techniques to identify patterns and biomarkers from complex metabolic datasets. biorxiv.org

Imaging Mass Spectrometry: Techniques such as MALDI-MS imaging could be employed in preclinical studies to visualize the spatial distribution of Apatinib and its metabolites within tumor tissues and organs of metabolism. This would provide invaluable insights into local metabolic activity and target engagement.

Analytical PlatformApplication in Apatinib ResearchPotential Insights
UPLC-MS/MS Targeted quantification of known metabolites (e.g., M1-1, M1-2, M1-6). researchgate.netnih.govPharmacokinetic profiling of parent drug and major metabolites.
HRMS (e.g., Orbitrap, TOF) Untargeted screening for unknown metabolites.Discovery of novel biotransformation products and pathways.
Metabolomic Fingerprinting Comprehensive profiling of the metabolome post-drug administration. nih.govresearchgate.netIdentification of global metabolic shifts and off-target effects.
Imaging Mass Spectrometry Spatial mapping of drug and metabolite distribution in tissues.Understanding of tissue-specific metabolism and drug accumulation at the target site.

Computational and In Silico Modeling for Predicting N-Oxide Formation and Stability

Computational modeling offers a powerful, resource-efficient approach to complement experimental metabolic research. nih.gov While physiologically based pharmacokinetic (PBPK) models have been developed for Apatinib to predict drug interactions, more specific in silico tools can be leveraged to understand the nuances of metabolite formation. d-nb.infonih.govresearchgate.net

Future Modeling Approaches:

Site of Metabolism (SoM) Prediction: Machine learning algorithms and quantum mechanics (QM) models can be used to predict the most likely sites of metabolism on the Apatinib molecule. Such models could refine our understanding of why the pyridyl-25-nitrogen is a key site for oxidation and explore the likelihood of metabolism at other, less common sites.

Enzyme-Substrate Docking: Molecular docking simulations can model the interaction between Apatinib and various metabolizing enzymes (e.g., different CYP isoforms, FMOs). This can help predict the binding affinity and orientation of the substrate, providing a mechanistic basis for the observed metabolite profile and potentially identifying enzymes responsible for novel pathways.

Metabolite Stability Prediction: In silico models can be developed to predict the chemical and metabolic stability of Apatinib-25-N-oxide. This is crucial for understanding whether it is a transient intermediate or a stable terminal metabolite, and for predicting its potential for reversible metabolism back to the parent compound.

Modeling TechniqueApplication in N-Oxide ResearchPredicted Outcome
PBPK Modeling Simulating drug-drug interactions involving CYP enzymes. nih.govresearchgate.netChanges in overall Apatinib and metabolite exposure.
Site of Metabolism (SoM) Prediction Identifying atoms most susceptible to enzymatic oxidation.Probability of N-oxide formation versus other oxidative reactions.
Molecular Docking Simulating the binding of Apatinib within enzyme active sites.Mechanistic insight into which enzymes are responsible for N-oxidation.
Stability Modeling Predicting the chemical and metabolic lability of the N-oxide.Half-life of the metabolite and potential for further reactions.

Applications of Apatinib-d8 25-N-Oxide Hydrochloride in Advanced Isotopic Tracing Experiments

The synthesis of stable isotope-labeled (SIL) compounds is fundamental to modern drug metabolism research. This compound, as a deuterated analog of a key metabolite, is an invaluable tool for precise, unambiguous analytical measurements and for conducting sophisticated tracer studies.

Key Applications:

Gold Standard Internal Standard: Its primary application is as an internal standard for the quantitative analysis of the Apatinib-25-N-oxide metabolite by mass spectrometry. The mass shift provided by the eight deuterium (B1214612) atoms allows it to be distinguished from the unlabeled endogenous metabolite, correcting for matrix effects and variations in instrument response, thereby ensuring the highest accuracy and precision in pharmacokinetic studies.

Metabolic Flux Analysis: this compound can be used as a tracer in in vitro and preclinical in vivo systems. By administering the labeled metabolite, researchers can definitively track its subsequent fate. This can answer critical questions, such as:

Is the N-oxide metabolite further metabolized into other downstream products?

Can the N-oxide be reduced back to the parent Apatinib? This process of reversible metabolism has significant pharmacological implications.

Enzyme Phenotyping: The labeled compound can be used as a probe substrate in experiments with recombinant enzymes or human liver microsomes to precisely determine which enzymatic pathways are responsible for its potential clearance.

By enabling these advanced isotopic tracing experiments, this compound moves beyond being a simple analytical reagent to become a critical tool for discovery, allowing researchers to map the metabolic network of Apatinib with unprecedented detail and confidence.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing the structural integrity and isotopic purity of Apatinib-d8 25-N-Oxide Hydrochloride?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for confirming isotopic purity and structural integrity. For example, deuterium incorporation can be quantified using LC-MS/MS with a C18 column (4.6 × 150 mm, 5 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Ensure calibration with deuterated reference standards, as highlighted in analytical protocols for similar compounds .
  • Critical Parameters :

  • Column temperature : 40°C
  • Ionization mode : Electrospray ionization (ESI) in positive mode
  • Resolution : ≥20,000 (for distinguishing isotopic peaks)

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant GHS guidelines, including:

  • Engineering controls : Use fume hoods for weighing and dissolution to minimize aerosol exposure .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required for dry powder handling .
  • Decontamination : Ethanol (70%) for surface cleaning; collect waste in labeled containers for incineration .

Advanced Research Questions

Q. How do deuterium substitutions in this compound influence its metabolic stability and pharmacokinetic (PK) profile compared to the non-deuterated parent compound?

  • Methodological Answer : Conduct comparative in vitro microsomal stability assays (human/rat liver microsomes) under NADPH-regenerating systems. Monitor metabolites using LC-MS/MS with MRM transitions specific to deuterated vs. non-deuterated fragments. PK studies in rodent models should include:

  • Dosing : 10 mg/kg (oral and intravenous)
  • Sampling : Serial blood draws at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose
  • Data analysis : Non-compartmental modeling (WinNonlin®) to calculate AUC, Cmax, and t1/2 .
    • Key Challenge : Deuterium kinetic isotope effects (DKIE) may alter CYP450-mediated metabolism, requiring validation via metabolite profiling .

Q. What experimental designs are optimal for resolving contradictions in target selectivity data for this compound across kinase inhibition assays?

  • Methodological Answer :

  • Kinase panel screening : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) at 1 µM compound concentration. Normalize inhibition to staurosporine controls.
  • Statistical rigor : Apply Benjamini-Hochberg correction to minimize false discovery rates (FDR < 5%) in high-throughput datasets .
  • Orthogonal validation : Confirm hits via cellular assays (e.g., phosphorylation status of VEGFR2, PDGFRβ, and c-Kit using Western blotting) .
    • Data Contradiction Example : Discrepancies between biochemical and cellular assays may arise from off-target effects or differential cell permeability, necessitating mechanistic follow-up .

Q. How can researchers optimize formulation strategies for this compound to enhance solubility in preclinical models?

  • Methodological Answer :

  • Excipient screening : Test Poloxamer 407®, Carbopol 934®, and sodium carboxymethyl cellulose (Na-CMC) at varying concentrations (e.g., 4–8 mg/g) using experimental design software (e.g., Design-Expert®) .
  • Critical quality attributes (CQAs) : Include viscosity, pH (6.0–7.4), and in vitro release profiles (USP Apparatus 2, 50 rpm, 37°C).
  • In vivo validation : Apply optimized hydrogels to burn wound models in rodents, assessing bioavailability via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.